molecular formula C23H24O4 B14728670 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-91-3

3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B14728670
CAS No.: 5703-91-3
M. Wt: 364.4 g/mol
InChI Key: HMECWQPYIWOGEN-UHFFFAOYSA-N
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Description

3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane: is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate phenylethenyl derivatives with a spiro compound precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound may be used to investigate its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .

Industry: In industry, this compound can be used as an antioxidant or stabilizer in polymer production. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .

Mechanism of Action

The mechanism by which 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
  • 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Comparison: Compared to these similar compounds, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its phenylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry .

Properties

CAS No.

5703-91-3

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

3,9-bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C23H24O4/c1-3-7-19(8-4-1)11-13-21-24-15-23(16-25-21)17-26-22(27-18-23)14-12-20-9-5-2-6-10-20/h1-14,21-22H,15-18H2

InChI Key

HMECWQPYIWOGEN-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C=CC3=CC=CC=C3)COC(OC2)C=CC4=CC=CC=C4

Origin of Product

United States

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